2H-2-Ethyl-d5 Candesartan

Overview

Description

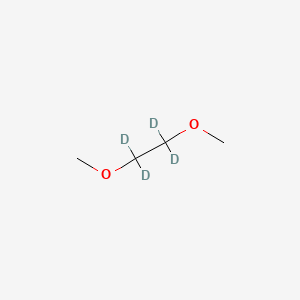

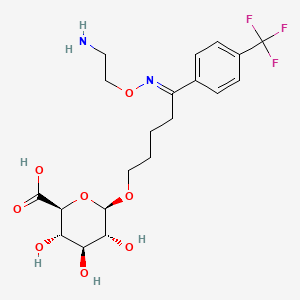

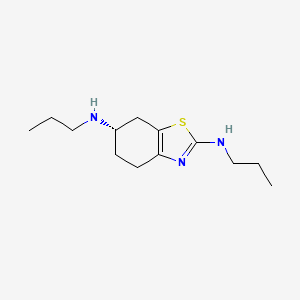

2H-2-Ethyl-d5 Candesartan is a deuterated analog of Candesartan . It is also known as 2-Ethoxy-1-[[2’-[2-(ethyl-d5)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid . It is used as a labelled impurity of Candesartan .

Synthesis Analysis

The synthesis of this compound involves several steps. The introduction of the 3-nitro group is achieved by acid-catalyzed rearrangement of the corresponding methyl N-nitroanthranilate . The (2‘-cyanobiphenyl-4-yl)methyl side chain is introduced by N-alkylation of the appropriate N-nitroanthranilic acid derivative .

Molecular Structure Analysis

The molecular formula of this compound is C26H24N6O3 . This compound has a molecular weight of 473.54 .

Scientific Research Applications

Anticancer Effects

Candesartan, a well-known antihypertensive drug, has demonstrated potential anticancer effects. Research has shown that candesartan can sensitize human lung adenocarcinoma cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis. This effect is achieved by inhibiting autophagy flux and enhancing the recruitment of death receptor 5 (DR5), which induces the TRAIL-mediated caspase cascade. These findings suggest candesartan's potential as an adjuvant therapy for overcoming TRAIL resistance in lung adenocarcinoma patients (Rasheduzzaman & Park, 2018).

Role in Improving Insulin Sensitivity

Candesartan has been found to restore insulin sensitivity in patients with essential hypertension to the level of normotensive subjects. Its effect on attenuating the sodium-retaining action of hyperinsulinemia was also observed. This suggests the drug's role in improving insulin sensitivity and inhibiting the sodium-retaining action associated with hyperinsulinemia in essential hypertension (Higashiura, Ura, Miyazaki, & Shimamoto, 1999).

Stroke Prevention

Candesartan has shown effectiveness in reducing the risk of stroke in elderly patients with isolated systolic hypertension. This finding is significant as isolated systolic hypertension is common in the elderly, and stroke is a major cardiovascular complication in this population (Papademetriou et al., 2004).

Angiogenic Inhibitor in Bladder Cancer

In a study focusing on bladder cancer, candesartan was evaluated for its efficacy as an angiotensin II type 1 receptor (AT1R) antagonist. The study found that specific blockade of AT1R with candesartan prevented bladder tumor growth by inhibiting angiogenesis, suggesting its potential use in treating bladder cancer (Kosugi et al., 2006).

Cardiac Hypertrophy and Chronic Heart Failure

Candesartan has been effective in reducing left-ventricular ejection fraction in patients with chronic heart failure. It has also shown positive effects on hemodynamic measurements, neurohumoral activity, and left-ventricular remodeling when added to angiotensin-converting-enzyme (ACE) inhibitors in these patients (McMurray et al., 2003).

Mechanism of Action

Target of Action

The primary target of 2H-2-Ethyl-d5 Candesartan is the angiotensin II receptor, specifically the type-1 angiotensin II receptor (AT1) subtype . This receptor is found in many tissues, including vascular smooth muscle and the adrenal glands .

Mode of Action

this compound selectively blocks the binding of angiotensin II to the AT1 receptor . This prevents angiotensin II, a hormone that causes vasoconstriction and secretion of aldosterone, from exerting its effects . As a result, the blood vessels relax and widen .

Biochemical Pathways

The action of this compound affects the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure . By blocking the AT1 receptor, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .

Pharmacokinetics

The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion (ADME). It is administered orally as a prodrug, which is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract . The deuterated form of Candesartan, this compound, is used in clinical studies to determine the pharmacokinetic properties of the medication .

Biochemical Analysis

Biochemical Properties

2H-2-Ethyl-d5 Candesartan and Candesartan bind to the angiotensin II receptor, preventing the hormone from binding to it and causing the blood vessels to relax and widen . This interaction with the angiotensin II receptor is crucial for its function in reducing blood pressure .

Cellular Effects

Candesartan has been shown to ameliorate insulin resistance and hepatosteatosis by reducing intracellular calcium overload and lipid accumulation . It is suggested that this compound would have similar effects on cells due to its structural similarity to Candesartan .

Molecular Mechanism

This compound works by blocking the action of a hormone called angiotensin II in the body . This results in the widening of blood vessels, thereby reducing blood pressure and making it easier for the heart to pump blood .

Temporal Effects in Laboratory Settings

As a deuterated form of Candesartan, it is expected to be more stable and long-lasting in the body .

Dosage Effects in Animal Models

It is important to follow the prescribed dosage and not to exceed it .

Metabolic Pathways

This compound is expected to be involved in similar metabolic pathways as Candesartan, given their structural similarity . Candesartan is metabolized in the liver and excreted in bile and urine .

Transport and Distribution

Given its structural similarity to Candesartan, it is expected to have similar transport and distribution properties .

Subcellular Localization

Given its role in blocking the angiotensin II receptor, it is likely to be localized at the cell membrane where this receptor is present .

Properties

IUPAC Name |

2-ethoxy-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-3-32-29-24(28-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOKUACFEHSBTR-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747750 | |

| Record name | 2-Ethoxy-1-({2'-[2-(~2~H_5_)ethyl-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-58-5 | |

| Record name | 2-Ethoxy-1-({2'-[2-(~2~H_5_)ethyl-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

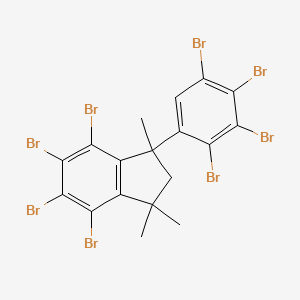

![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)

![2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B565634.png)

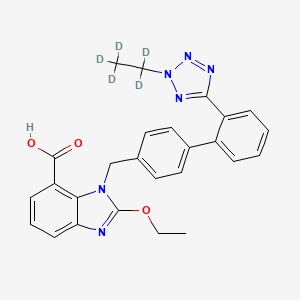

![2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine](/img/structure/B565640.png)

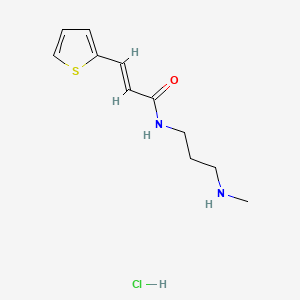

![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)